molecular formula C19H19N3O2S2 B2498545 N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864919-79-9

N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2498545
CAS No.: 864919-79-9
M. Wt: 385.5
InChI Key: ALCOVOUJKFHJEB-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioacetamide linkage at position 3. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-12-8-13(2)10-15(9-12)20-17(23)11-25-19-21-18(22-26-19)14-4-6-16(24-3)7-5-14/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCOVOUJKFHJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The structure of this compound can be represented as follows:

C15H16N2O1S1\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{1}\text{S}_{1}

This molecular configuration includes a dimethylphenyl group and a methoxyphenyl group linked through a thiadiazole ring to an acetamide functional group.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-thiadiazole showed moderate to significant antibacterial and antifungal activities against various strains:

Microorganism Activity MIC (μg/mL)
Staphylococcus aureusSignificant32.6
Escherichia coliModerate47.5
Candida albicansModerate50.0

These findings suggest that this compound could have similar or enhanced activity due to its structural features.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. These compounds have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation. For instance:

  • Mechanism : Thiadiazole compounds may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and chromatin remodeling.
  • Case Study : In vitro tests indicated that certain thiadiazole derivatives exhibited cytotoxic effects on breast cancer cell lines with IC50 values ranging from 10 to 30 µM.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Properties :
    • A series of thiadiazole derivatives were synthesized and tested against S. aureus and E. coli. The most active compound showed a zone of inhibition greater than 15 mm at a concentration of 500 μg/disk .
  • Anticancer Screening :
    • Compounds featuring the thiadiazole ring were tested against multiple cancer cell lines. Notably, one derivative demonstrated selective toxicity towards lung cancer cells with an IC50 value of 20 µM .

The mechanism by which this compound exerts its effects likely involves:

  • Enzyme Inhibition : Targeting enzymes crucial for cellular processes.
  • Receptor Interaction : Modulating receptor activity related to growth factor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide-thiadiazole/triazole derivatives. Below is a detailed comparison based on substituent variations, molecular properties, and inferred bioactivity:

Table 1: Structural and Functional Comparison of Key Analogues

Compound ID/Name Core Heterocycle Substituents (Position) Key Structural Differences Hypothesized Impact on Bioactivity
Target Compound 1,2,4-Thiadiazole - 3-(4-Methoxyphenyl)
- 5-(Thioacetamide)
Reference structure Balanced lipophilicity; moderate binding
N-(3,5-Dimethoxyphenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole - 4-Ethyl
- 5-(Thiophen-2-yl)
Triazole core vs. thiadiazole Enhanced π-π stacking; potential CNS activity
2-((4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide 1,2,4-Triazole - 4-Ethyl
- 5-(Furan-2-yl)
- 4-Sulfamoylphenyl
Polar sulfamoyl group Improved solubility; possible kinase inhibition
425372-95-8 (Bis-thiadiazole derivative) 1,2,4-Thiadiazole Dual thiadiazole cores with bis-thioacetamide Increased rigidity and sulfur content Higher metabolic stability; stronger enzyme inhibition
573931-96-1 (Pyridinyl-substituted triazole) 1,2,4-Triazole - 4-Ethyl
- 5-(Pyridin-3-yl)
Pyridine ring introduces basic nitrogen Enhanced metal coordination; antibacterial potential

Key Structural and Electronic Differences

  • Core Heterocycle : The 1,2,4-thiadiazole core in the target compound (vs. triazole in analogues ) offers distinct electronic properties due to sulfur’s electronegativity and polarizability, which may influence redox interactions or binding to cysteine-rich enzyme pockets.
  • Substituent Effects: 4-Methoxyphenyl vs. Thiophenyl/Furanyl: The methoxy group provides moderate electron-donating effects, enhancing aromatic interactions. Sulfamoyl vs. Dimethylphenyl: The sulfamoyl group in increases hydrophilicity and hydrogen-bonding capacity, favoring solubility but possibly reducing membrane permeability compared to the lipophilic 3,5-dimethylphenyl group in the target compound.

Pharmacological Implications

  • Anticancer Potential: Analogues like the bis-thiadiazole derivative may exhibit stronger enzyme inhibition (e.g., HDAC or topoisomerase) due to dual sulfur bridges, whereas the target compound’s single thiadiazole-thioether motif may offer selectivity for specific tumor cell lines (e.g., lung or colon, as per ’s screening framework ).
  • Antimicrobial Activity : Pyridinyl-substituted triazoles (e.g., ) could target bacterial metalloenzymes, while the target compound’s methoxyphenyl group may favor antifungal activity via ergosterol biosynthesis interference.

Research Findings and Limitations

  • Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to those in , involving thiol-alkylation and heterocyclic condensation.
  • Biological Data Gaps : While validates screening methodologies for analogues, direct activity data for the target compound or its relatives are absent. Hypotheses are based on substituent trends and precedents from related scaffolds.

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